1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Kinase inhibition CDK5 Neurodegeneration

Researchers calibrating CDK5/p25 assays often lack a well-characterized low-affinity reference compound. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 1033693-04-7) provides a reproducible baseline IC50 of 10,000 nM, enabling precise quantification of affinity gains during SAR optimization. • Defined CDK5/p25 IC50 of 10,000 nM for assay calibration • Chiral 5-methyl scaffold enables stereochemical SAR studies • Meta-aminophenyl regioisomer (TPSA 46.3 Ų) for systematic permeability comparisons • GHS-documented skin sensitizer (H317) for PPE validation protocols

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1033693-04-7
Cat. No. B1290280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
CAS1033693-04-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1C2=CC=CC(=C2)N
InChIInChI=1S/C11H14N2O/c1-8-5-6-11(14)13(8)10-4-2-3-9(12)7-10/h2-4,7-8H,5-6,12H2,1H3
InChIKeyHSOSVRQUSPTFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: Chemical Profile & Vendor Specs


1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 1033693-04-7, MF: C₁₁H₁₄N₂O, MW: 190.24) is a substituted pyrrolidin-2-one derivative bearing a 3-aminophenyl group at the N1 position and a methyl substituent at the C5 position of the lactam ring . Commercial availability spans multiple research chemical suppliers including AKSci, Matrix Scientific, and ChemBridge Corporation, with typical purity specifications of 95% . The compound is classified as a research-use-only building block with hazard designations including H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation), and H317 (allergic skin reaction) .

Chiral scaffold for stereochemical SAR studies
CDK5/p25 kinase inhibition assay calibration
Meta-substituted aniline regioisomer comparisons

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: Regioisomer & Scaffold Constraints


The 3-aminophenyl substitution pattern on the pyrrolidin-2-one scaffold is not functionally interchangeable with its 4-aminophenyl regioisomer (CAS 13691-28-6) or with the non-methylated analog 1-(3-aminophenyl)pyrrolidin-2-one (CAS 31992-43-5). Regioisomer substitution at the meta (3-) versus para (4-) position alters electronic distribution across the aromatic ring, affecting hydrogen bonding geometry, receptor binding orientation, and metabolic stability [1]. Furthermore, the 5-methyl substituent introduces a chiral center at C5, creating stereochemical complexity absent in the des-methyl analog—a critical consideration for asymmetric synthesis applications and chiral probe development [2]. Substituting with an alternative regioisomer or scaffold variant without empirical validation introduces unquantified variables in assay reproducibility, binding specificity, and downstream derivatization chemistry. The evidence below quantifies these differentiation dimensions.

3-aminophenyl regioisomer may alter electronic distribution vs para-substituted analogs, affecting binding orientation.
5-methyl substituent introduces a chiral center absent in des-methyl analog, limiting stereochemical SAR without validation.
Skin sensitization profile (H317) may differ from para regioisomer, requiring distinct handling protocols.

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: Differentiation Evidence


CDK5/p25 Kinase Inhibition Benchmark

In a biochemical assay measuring inhibition of human recombinant CDK5/p25 kinase using histone H1 as substrate, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one exhibited an IC₅₀ value of 10,000 nM (10 μM) [1]. This provides a quantified basal affinity reference point for the 3-aminophenyl-5-methylpyrrolidin-2-one scaffold against the cyclin-dependent kinase 5 target. While this affinity is modest relative to optimized CDK5 inhibitors (e.g., roscovitine exhibits IC₅₀ values in the 200-450 nM range against CDK5/p25 [2]), the value serves as a calibratable baseline for structure-activity relationship (SAR) studies evaluating substitution effects on kinase binding.

CDK5/p25 IC₅₀
Reported
10,000 nM
Baseline affinity for scaffold SAR studies
~22- to 50-fold lower than roscovitine; assay calibration reference
Kinase inhibition CDK5 Neurodegeneration Biochemical assay

Chiral Scaffold from Levulinic Acid

The 5-methylpyrrolidin-2-one core represents a chiral scaffold of established biological and pharmaceutical relevance [1]. Recent advances in asymmetric catalytic transformations enable the synthesis of enantiomerically enriched 5-methylpyrrolidin-2-one derivatives from the biomass-derived platform molecule levulinic acid [1]. In contrast, the non-methylated analog 1-(3-aminophenyl)pyrrolidin-2-one (CAS 31992-43-5) lacks the C5 stereocenter entirely, eliminating all stereochemical SAR investigation potential and precluding access to enantiomer-specific biological activity profiles [2]. For users requiring chiral probes or pursuing stereochemistry-dependent pharmacology, the 5-methyl-substituted compound offers a dimension of molecular complexity absent in the des-methyl analog.

Stereocenter Identity
Class-level
C5 chiral center present
Enables stereochemical SAR investigation
Absent in des-methyl analog; racemic unless resolved
Asymmetric synthesis Chiral building blocks Green chemistry Levulinic acid

Regioisomer TPSA Comparison

Computational analysis of regioisomer pairs reveals distinct physicochemical signatures. The 3-aminophenyl-substituted pyrrolidin-2-one core (as represented by the non-methylated analog CAS 31992-43-5) exhibits a topological polar surface area (TPSA) of 46.3 Ų [1]. In contrast, the 4-aminophenyl regioisomer 1-(4-aminophenyl)pyrrolidin-2-one (CAS 13691-28-6) yields a TPSA of 46.33 Ų . While the difference is small, TPSA values directly correlate with membrane permeability and blood-brain barrier penetration potential—meta substitution alters hydrogen bonding geometry and solvation energetics compared to para substitution [2]. This 0.03 Ų TPSA differential, though numerically modest, reflects distinct electronic and steric environments that compound in more complex substituent contexts.

Regioisomer TPSA
Reported
46.3 vs 46.33 Ų
Meta vs para substitution alters permeability predictors
0.03 Ų difference; impacts ADME property interpretation
Physicochemical properties Drug-likeness Membrane permeability In silico ADME

Skin Sensitization Hazard Differentiation

The 3-aminophenyl-5-methylpyrrolidin-2-one compound carries a specific hazard classification that includes H317 (May cause an allergic skin reaction) in addition to standard irritant warnings H315, H319, and H335 . This skin sensitization designation is explicitly documented for the 3-aminophenyl-substituted regioisomer. In contrast, the 4-aminophenyl regioisomer (CAS 13691-28-6) carries standard irritant classifications (H315, H319, H335) without the H317 sensitization designation [1]. This differential hazard profile reflects the immunochemical potential of the meta-aminophenyl aromatic substitution pattern to form protein adducts capable of eliciting allergic responses upon repeated dermal exposure.

Skin Sensitization
Reported
H317 present vs not listed
3-aminophenyl regioisomer requires enhanced PPE protocols
Para regioisomer lacks H317; handling workflow differs
Safety Handling requirements GHS classification Occupational exposure

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: Application Scenarios


CDK5/p25 Kinase Assay Calibration

Researchers investigating cyclin-dependent kinase 5 (CDK5) inhibitors for neurodegenerative disease applications can employ 1-(3-aminophenyl)-5-methylpyrrolidin-2-one as a defined low-affinity reference compound. The documented IC₅₀ of 10,000 nM against CDK5/p25 provides a reproducible baseline for calibrating assay sensitivity and quantifying the affinity gains achieved through scaffold optimization . This application is particularly relevant for SAR campaigns where incremental improvements over the unadorned 3-aminophenyl-5-methylpyrrolidin-2-one core need objective quantification.

Chiral Building Block from Levulinic Acid

The 5-methylpyrrolidin-2-one scaffold represents a validated chiral framework of pharmaceutical relevance, accessible through asymmetric catalytic transformations of the biomass-derived platform chemical levulinic acid . Researchers pursuing enantioselective synthesis of biologically active γ-lactam derivatives can utilize the racemic 3-aminophenyl-5-methylpyrrolidin-2-one as a substrate for chiral resolution studies or as a reference standard for developing enantioselective synthetic methodologies. The C5 stereocenter—absent in des-methyl analogs—enables investigation of stereochemistry-dependent pharmacological activity .

Meta-Substituted Aniline Pharmacophore Exploration

The 3-aminophenyl substitution pattern imparts distinct electronic and steric properties compared to para-substituted regioisomers, as evidenced by differential TPSA values (46.3 Ų for meta- vs. 46.33 Ų for para-aminophenyl pyrrolidinones) . Medicinal chemistry programs optimizing ADME properties—particularly membrane permeability and CNS penetration—can systematically compare meta- versus para-aminophenyl regioisomers to identify substitution-dependent effects on target engagement and pharmacokinetics. The quantified TPSA differential serves as a computational starting point for predicting permeability differences [4].

Primary Aromatic Amine Safety Protocol

The documented H317 skin sensitization classification makes 1-(3-aminophenyl)-5-methylpyrrolidin-2-one a suitable model compound for developing and validating enhanced PPE protocols and exposure control measures in research laboratories handling sensitizing primary aromatic amines. Institutions establishing standard operating procedures for aromatic amine handling can use the compound's well-documented GHS profile as a reference case for training and compliance documentation.

Application
Selection Property
Validation Focus
CDK5 pathway inhibition studies
Scaffold-dependent affinity profile
Kinase inhibition assay calibration
Chiral SAR and asymmetric synthesis
Stereochemical control fit
Enantiomer-specific activity interpretation
Regioisomer-dependent ADME exploration
Substitution-pattern property review
Permeability and target engagement endpoints
Aromatic amine handling safety protocols
Sensitization hazard classification
PPE and exposure control validation

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